REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8].[O:14](C(OC(C)(C)C)=O)[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=O.O>O1CCCC1>[C:18]([O:17][C:15]([NH:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])=[O:14])([CH3:21])([CH3:20])[CH3:19]
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Name
|
|
Quantity
|
5.12 g
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Type
|
reactant
|
Smiles
|
NCCC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
7.48 g
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Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
71 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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22 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for about 16 h at 22° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (2×100 mL)
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Type
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WASH
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Details
|
the organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting first with hexane
|
Type
|
TEMPERATURE
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Details
|
gradually increasing to 20% ethyl acetate/hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCC=1C=C(C(=O)OC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |